2-Methyl-7-(pyridin-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-7-(pyridin-3-yl)-1H-Indol ist eine heterozyklische Verbindung, die sowohl einen Indol- als auch einen Pyridinring aufweist. Diese Verbindung ist aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen biologischen Aktivitäten von großem Interesse in den Bereichen der pharmazeutischen Chemie und der organischen Synthese.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-7-(pyridin-3-yl)-1H-Indol beinhaltet typischerweise den Aufbau des Indolrings, gefolgt von der Einführung der Pyridin-Einheit. Eine gängige Methode ist die Fischer-Indolsynthese, bei der Phenylhydrazin unter sauren Bedingungen mit einem Keton reagiert, um den Indolring zu bilden. Durch anschließende Funktionalisierung kann der Pyridinring an der gewünschten Position eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseprozesse umfassen, die auf Ausbeute und Reinheit optimiert sind. Diese Prozesse beinhalten oft den Einsatz von Katalysatoren und kontrollierten Reaktionsbedingungen, um die effiziente Bildung des gewünschten Produkts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Methyl-7-(pyridin-3-yl)-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die an den Indol- oder Pyridinringen gebundenen funktionellen Gruppen modifizieren.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an bestimmten Positionen an den Ringen neue funktionelle Gruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.

Substitution: Halogenierung kann mit Reagenzien wie N-Bromsuccinimid erreicht werden, während nucleophile Substitutionen Reagenzien wie Natriummethoxid beinhalten können.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Indol-2-Carbonsäurederivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

2-Methyl-7-(pyridin-3-yl)-1H-Indol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und kann zur Untersuchung von Reaktionsmechanismen verwendet werden.

Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel, insbesondere bei der Entwicklung neuer Medikamente, zu untersuchen.

Industrie: Es wird bei der Synthese von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-7-(pyridin-3-yl)-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu einer biologischen Reaktion führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.

Wirkmechanismus

The mechanism of action of 2-Methyl-7-(pyridin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Methyl-7-(pyridin-2-yl)-1H-Indol: Ähnliche Struktur, aber mit dem Pyridinring an einer anderen Position.

2-Methyl-7-(pyridin-4-yl)-1H-Indol: Ein weiteres Isomer mit dem Pyridinring in der 4-Position.

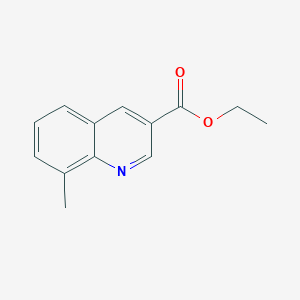

2-Methyl-7-(chinolin-3-yl)-1H-Indol: Besitzt einen Chinolinring anstelle eines Pyridinrings.

Einzigartigkeit

2-Methyl-7-(pyridin-3-yl)-1H-Indol ist einzigartig aufgrund der spezifischen Positionierung des Pyridinrings, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen macht.

Eigenschaften

CAS-Nummer |

919119-77-0 |

|---|---|

Molekularformel |

C14H12N2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

2-methyl-7-pyridin-3-yl-1H-indole |

InChI |

InChI=1S/C14H12N2/c1-10-8-11-4-2-6-13(14(11)16-10)12-5-3-7-15-9-12/h2-9,16H,1H3 |

InChI-Schlüssel |

YUGVGANOQZTJMP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(N1)C(=CC=C2)C3=CN=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)

![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)

![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)